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molecular formula C8H5BrO3 B1283187 5-bromo-3-hydroxy-3H-isobenzofuran-1-one CAS No. 102126-71-6

5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Cat. No. B1283187
M. Wt: 229.03 g/mol
InChI Key: HJPAMEIHXKSDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383623B2

Procedure details

To a suspension of EXAMPLE 1A (5 g, 17.1 mmol) in water (40 mL) was added powdered potassium hydroxide (1.92 g, 34.3 mmol), and the mixture was refluxed for 1 hour. After cooling, potassium bisulfate (2 g) was added, and the mixture extracted with ethyl acetate (150 mL). The organics were concentrated on a rotary evaporator and dried under vacuum to yield the title compound. MS (ESI) m/z 230 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[C:4](=[O:12])[O:3]1.[OH-].[K+].S(=O)(=O)(O)[O-:16].[K+]>O>[Br:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[C:4](=[O:12])[O:3][CH:2]2[OH:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1OC(C2=CC=C(C=C12)Br)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
S([O-])(O)(=O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(OC(C2=CC1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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